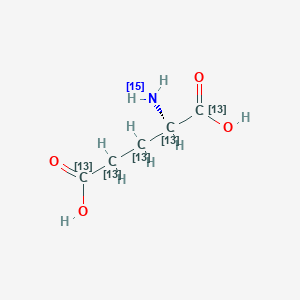

D-Glutamic acid-13C5,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H9NO4 |

|---|---|

分子量 |

153.09 g/mol |

IUPAC名 |

(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChIキー |

WHUUTDBJXJRKMK-IGIFWJAOSA-N |

異性体SMILES |

[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |

正規SMILES |

C(CC(=O)O)C(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity of D-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Glutamic acid-13C5,15N. This isotopically labeled compound is a crucial tool in metabolic research, drug discovery, and mechanistic studies, enabling the precise tracking of glutamic acid metabolism and its role in various physiological and pathological processes. This document outlines a viable chemoenzymatic synthetic route, detailed analytical protocols for assessing isotopic and enantiomeric purity, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach starting from the commercially available L-Glutamic acid-13C5,15N. This strategy involves the racemization of the L-enantiomer to produce a racemic mixture of DL-Glutamic acid-13C5,15N, followed by an enzymatic resolution to selectively isolate the D-enantiomer.

Proposed Synthetic Workflow

The proposed synthetic pathway consists of three main stages: N-acetylation of the starting material, racemization of the N-acetyl-L-Glutamic acid-13C5,15N, and enzymatic resolution to yield the desired D-enantiomer.

Chemical structure and properties of D-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glutamic acid-13C5,15N, an isotopically labeled amino acid crucial for detailed metabolic and structural research. By replacing the naturally abundant isotopes with heavy isotopes (five ¹³C atoms and one ¹⁵N atom), this compound allows for precise tracking and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Properties

This compound is the D-enantiomer of glutamic acid where all five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This stable, non-radioactive labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis and a reliable internal standard for quantitative studies.

The structure is as follows:

(Where all C atoms are ¹³C and the N atom is ¹⁵N)

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source / Note |

| IUPAC Name | (2R)-2-(¹⁵N)aminopentanedioic-1,2,3,4,5-¹³C₅ acid | PubChem[1] |

| Molecular Formula | ¹³C₅H₉¹⁵NO₄ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 153.09 g/mol | Calculated based on isotopic enrichment.[3] |

| Exact Mass | 153.06696684 Da | PubChem |

| CAS Number | 6893-26-1 (Unlabeled D-Glutamic acid) | Sigma-Aldrich[4] |

| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | Inferred from typical specifications for the L-enantiomer.[5] |

| Chemical Purity | ≥95-99% | Inferred from typical specifications for the L-enantiomer and unlabeled D-enantiomer.[3][4] |

| Appearance | White to off-white solid/powder | Sigma-Aldrich[4] |

| Melting Point | ~200-202 °C (sublimates) | Sigma-Aldrich[4] |

| Stereochemistry | D-enantiomer | N/A |

Key Biological Roles and Applications

While L-glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system, D-glutamic acid plays distinct and vital roles, particularly in the microbial world.[6][7] Its primary applications stem from its incorporation into bacterial cell walls and its metabolism by specific enzymes.

-

Bacterial Cell Wall Research: D-Glutamic acid is an essential component of peptidoglycan, the macromolecule that forms the rigid cell wall of most bacteria.[4] Using this compound allows researchers to trace the synthesis, remodeling, and degradation of peptidoglycan, providing critical insights for the development of novel antibiotics that target these pathways.[8]

-

Metabolic Flux Analysis (MFA): In microorganisms, tracing the incorporation and conversion of the ¹³C and ¹⁵N labels provides a quantitative map of metabolic pathways, identifying key enzymatic steps and regulatory nodes.

-

D-Amino Acid Metabolism Studies: The enzyme D-amino acid oxidase (DAAO), found in organisms from microbes to mammals, specifically catalyzes the oxidative deamination of D-amino acids.[2] this compound can be used as a substrate to study the kinetics, mechanism, and physiological role of DAAO, which is implicated in various neurological processes.[5]

-

Internal Standard for Quantitation: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for accurately quantifying unlabeled D-glutamic acid in complex biological samples by LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate key workflows and metabolic pathways involving D-Glutamic acid.

References

- 1. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]

- 2. scbt.com [scbt.com]

- 3. omicronbio.com [omicronbio.com]

- 4. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.5 [isotope.com]

- 5. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% - Cambridge Isotope Laboratories, CNLM-4753-H-0.1 [isotope.com]

- 6. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carglumic Acid 13C5 15N | CAS No- 1188-38-1(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

The Unseen Pathway: A Technical Guide to Tracing D-Glutamic Acid Metabolism with D-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in elucidating complex metabolic networks. While much focus has been placed on the L-amino acids, their D-enantiomers are emerging as significant players in various biological processes, from bacterial cell wall synthesis to neurotransmission. This technical guide delves into the core of D-Glutamic acid metabolism and provides a comprehensive framework for utilizing D-Glutamic acid-13C5,15N as a tracer to unravel its metabolic fate. This guide offers detailed experimental protocols, data interpretation strategies, and visualizations of key metabolic pathways, empowering researchers to explore this understudied area of metabolism.

Introduction to D-Glutamic Acid and Stable Isotope Tracing

D-Glutamic acid, the D-enantiomer of the more common L-Glutamic acid, is a crucial molecule in various biological systems. In bacteria, it is an essential component of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][2] While less abundant in mammals, D-Glutamic acid is present and has been implicated in physiological and pathological processes.[3] Its metabolism, however, is not as well-characterized as that of its L-counterpart.

Stable isotope tracing is a powerful technique that utilizes molecules labeled with heavy, non-radioactive isotopes (e.g., 13C, 15N) to track their journey through metabolic pathways.[4] By introducing a labeled substrate into a biological system, researchers can follow the incorporation of these heavy atoms into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes and pathway activities. This compound, with its five carbon-13 atoms and one nitrogen-15 atom, serves as an ideal tracer to simultaneously track the carbon skeleton and the amino group of D-Glutamic acid as it is metabolized.

Key Metabolic Pathways of D-Glutamic Acid

The metabolic pathways of D-Glutamic acid differ significantly between prokaryotes and eukaryotes.

Bacterial D-Glutamic Acid Metabolism

In bacteria, D-Glutamic acid is primarily involved in the synthesis of the peptidoglycan cell wall.

-

Synthesis via Glutamate Racemase: The primary route for D-Glutamic acid production in bacteria is the racemization of L-Glutamic acid, a reaction catalyzed by the enzyme glutamate racemase (MurI).[5][6] This enzyme facilitates the interconversion between the L- and D-isomers, ensuring a supply of D-Glutamic acid for cell wall construction.[5]

-

Incorporation into Peptidoglycan: D-Glutamic acid is a key component of the pentapeptide stem of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The enzyme MurD ligates D-Glutamate to UDP-N-acetylmuramoyl-L-alanine.[2][7]

-

Catabolism in Marine Bacteria: Some marine bacteria possess a novel catabolic pathway for D-Glutamic acid. This pathway involves the acetylation of D-Glutamic acid to N-acetyl-D-Glutamate by the enzyme DgcN, followed by racemization to N-acetyl-L-Glutamate by DgcA. N-acetyl-L-Glutamate is then hydrolyzed to L-Glutamate, which can enter central metabolism.[8]

Mammalian D-Glutamic Acid Metabolism

The understanding of D-Glutamic acid metabolism in mammals is still evolving.

-

Mitochondrial Metabolism: A key enzyme, D-glutamate cyclase, has been identified in the mitochondria of heart tissue. This enzyme converts D-Glutamic acid to 5-oxo-D-proline.[3]

-

Role of D-Amino Acid Oxidases: While D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are responsible for the degradation of other D-amino acids, their activity towards D-Glutamic acid is reported to be low.[9]

Tracing Metabolic Pathways with this compound

The use of this compound allows for the precise tracking of both the carbon and nitrogen atoms of the molecule. This dual labeling provides a significant advantage in dissecting metabolic pathways.

Experimental Workflow

A typical stable isotope tracing experiment using this compound involves several key steps:

Experimental Protocols

-

Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in a defined minimal medium.

-

Labeling: Replace the medium with fresh medium containing a known concentration of this compound. The concentration should be optimized based on the bacterial species and experimental goals.

-

Incubation: Incubate the cultures for a specific duration to allow for the incorporation of the labeled D-Glutamic acid. Time-course experiments are recommended to monitor the dynamics of labeling.

-

Quenching and Extraction: Rapidly quench metabolic activity by adding cold methanol. Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous injection, oral gavage). The dosage and administration schedule should be carefully determined.

-

Sample Collection: At designated time points, collect tissues of interest (e.g., heart, brain, gut) and biological fluids (e.g., plasma, urine).

-

Sample Processing: Immediately freeze tissues in liquid nitrogen to halt metabolic activity. Homogenize the tissues and extract metabolites.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

Table 1: Illustrative Mass Isotopologue Distribution of Peptidoglycan Precursors in Bacteria

| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |

| D-Glutamic Acid | M+0 | 5 | Unlabeled pool |

| M+6 (13C5, 15N1) | 95 | Labeled pool from tracer | |

| UDP-MurNAc-L-Ala-D-Glu | M+0 | 8 | Unlabeled precursor |

| M+6 | 92 | Incorporation of labeled D-Glu | |

| N-Acetyl-D-Glu | M+0 | 10 | Unlabeled pool |

| M+5 (13C5) | 90 | Carbon backbone from D-Glu |

Table 2: Illustrative Mass Isotopologue Distribution of Metabolites in Mammalian Heart Tissue

| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |

| D-Glutamic Acid | M+0 | 20 | Endogenous unlabeled pool |

| M+6 (13C5, 15N1) | 80 | Exogenous labeled pool | |

| 5-Oxo-D-Proline | M+0 | 30 | Unlabeled pool |

| M+5 (13C5) | 70 | Conversion from labeled D-Glu |

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical platforms for stable isotope tracing studies.

-

LC-MS/MS: Offers high sensitivity and is suitable for the analysis of polar metabolites like amino acids. Hydrophilic interaction liquid chromatography (HILIC) is often used for separation.

-

GC-MS: Requires derivatization of amino acids to increase their volatility but can provide excellent chromatographic resolution and robust quantification.

Applications in Drug Development

Understanding the metabolic pathways of D-Glutamic acid has significant implications for drug development, particularly in the context of antibacterial agents.

-

Target Identification and Validation: Glutamate racemase and other enzymes in the bacterial D-Glutamic acid metabolic pathways are attractive targets for novel antibiotics. Tracing studies can validate the on-target effects of inhibitors by demonstrating a reduction in the flux of labeled D-Glutamic acid into the peptidoglycan.

-

Mechanism of Action Studies: this compound can be used to investigate how existing or novel drugs impact bacterial cell wall synthesis.

-

Biomarker Discovery: Alterations in D-Glutamic acid metabolism in mammals may be associated with certain diseases. Tracing studies can help identify metabolic biomarkers for diagnostic or prognostic purposes.

Conclusion

The use of this compound as a stable isotope tracer offers a powerful approach to dissect the metabolic pathways of this understudied amino acid. This technical guide provides the foundational knowledge and practical methodologies for researchers to embark on such investigations. By applying these techniques, scientists can gain novel insights into bacterial physiology, mammalian metabolism, and open new avenues for therapeutic intervention. The exploration of the "unseen pathway" of D-Glutamic acid metabolism holds the promise of significant scientific discoveries and advancements in human health.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Glutamate is metabolized in the heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 6. glutamate racemase [chem.uwec.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. Novel D-glutamate catabolic pathway in marine Proteobacteria and halophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in D-Amino Acids in Neurological Research [mdpi.com]

Probing the Brain's Enigmatic Messenger: A Technical Guide to D-Glutamic acid-13C5,15N in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction: While L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, its stereoisomer, D-glutamic acid, is emerging as a significant player in neuromodulation and pathophysiology. The precise mechanisms and quantitative dynamics of D-glutamic acid in the brain remain a frontier of neurobiological research. The advent of stable isotope-labeled compounds, specifically D-Glutamic acid-13C5,15N, provides an indispensable tool for researchers to trace, quantify, and elucidate the roles of this enigmatic molecule. This technical guide explores the core applications of this compound in neurobiology, offering insights into experimental design, data interpretation, and the underlying signaling pathways.

Core Applications in Neurobiology

The unique isotopic signature of this compound allows for its unambiguous detection against the high background of its naturally abundant L-enantiomer and other endogenous metabolites. This property is leveraged in a variety of applications to dissect the lifecycle and function of D-glutamate in the nervous system.

1. Metabolic Fate and Pathway Analysis:

One of the primary applications of this compound is to trace its metabolic fate within the brain. By introducing the labeled compound, researchers can track its conversion into other molecules, thereby identifying and quantifying the activity of key enzymes and metabolic pathways. For instance, studies can investigate the activity of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-amino acids, by monitoring the appearance of labeled α-ketoglutarate.

2. Receptor Binding and Pharmacokinetics:

Understanding how D-glutamic acid interacts with its target receptors, particularly the NMDA receptor, is crucial. This compound can be used in binding assays to determine affinity and kinetics. Furthermore, its use in pharmacokinetic studies allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models, providing vital data for the development of drugs targeting the D-glutamate system.

3. In Vivo Neurotransmitter Flux and Release:

Techniques like in vivo microdialysis coupled with mass spectrometry can utilize this compound to measure the real-time release and clearance of D-glutamate in specific brain regions. This allows for the investigation of how neuronal activity, pharmacological agents, or pathological conditions affect D-glutamate dynamics. For example, by perfusing labeled D-glutamate through a microdialysis probe, researchers can study its uptake and exchange with the endogenous pool, providing insights into transporter function.[1][2][3]

Quantitative Data Presentation

The use of this compound generates a wealth of quantitative data. Structuring this data in clear, comparative tables is essential for interpretation and reporting.

| Parameter | Method | Sample Matrix | Typical Quantitative Value | Reference |

| D-Glutamate Concentration | LC-MS/MS with Chiral Separation | Brain Tissue Homogenate | 1-10 µM | [4][5] |

| D-Amino Acid Oxidase Activity | Enzyme Assay with Labeled Substrate | Recombinant Enzyme/Tissue Lysate | Vmax: 5-50 nmol/min/mg protein | [6][7][8] |

| In Vivo D-Glutamate Recovery | Microdialysis with Labeled Perfusate | Extracellular Fluid | 10-30% | [1][2][3] |

| NMDA Receptor Binding Affinity (Ki) | Radioligand Displacement Assay | Synaptosomal Membranes | 0.5-5 µM | N/A |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are outlines for key experimental approaches.

1. Quantification of D-Glutamate in Brain Tissue using LC-MS/MS:

-

Tissue Preparation: Brain tissue is rapidly dissected, weighed, and homogenized in a chilled buffer containing an internal standard (e.g., D-Glutamic acid with a different isotopic labeling pattern).

-

Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile or methanol and removed by centrifugation.

-

Chiral Derivatization (Optional but Recommended): The supernatant is derivatized with a chiral reagent to facilitate the separation of D- and L-glutamate enantiomers.

-

LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. A chiral column is used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the labeled D-glutamic acid and the internal standard.

-

Data Analysis: A calibration curve is generated using known concentrations of this compound to quantify the amount in the biological sample.

2. In Vivo Microdialysis for Measuring D-Glutamate Release:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized or freely moving animal.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. To study uptake or exchange, this compound is included in the perfusate at a known concentration.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of endogenous (unlabeled) and labeled D-glutamate in the dialysate is determined by LC-MS/MS.

-

Data Interpretation: Changes in the extracellular concentration of D-glutamate can be correlated with specific stimuli or pharmacological interventions. The recovery of the labeled compound across the dialysis membrane provides information about its clearance from the extracellular space.[1][2][3]

Visualization of Signaling Pathways and Workflows

D-Glutamate Signaling at the NMDA Receptor

D-glutamic acid acts as a co-agonist at the glycine site of the NMDA receptor, a critical ion channel for synaptic plasticity, learning, and memory. The following diagram illustrates the key components of this signaling pathway.

Caption: D-Glutamate acts as a co-agonist at the NMDA receptor.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of an in vivo microdialysis experiment utilizing this compound.

Caption: Workflow for in vivo microdialysis with labeled D-glutamate.

This compound is a powerful and essential tool for advancing our understanding of D-glutamate's role in neurobiology. Its application in tracing metabolic pathways, quantifying neurotransmitter dynamics, and characterizing receptor interactions provides researchers and drug developers with the precision needed to unravel the complexities of the brain. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for designing and executing impactful research in this exciting and rapidly evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Measurement of Aspartate and Glutamate in Single Neurons by Large-volume Sample Stacking Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Measurement of Aspartate and Glutamate in Single Neurons by Large-Volume Sample Stacking Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to NMR Spectroscopy with D-Glutamic acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Discovery and Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] By exploiting the magnetic properties of atomic nuclei, NMR allows for the non-destructive analysis of samples, making it an invaluable tool in pharmaceutical research and drug development.[2][3] Its applications range from the structural characterization of drug substances and the detection of impurities to the study of drug-target interactions and metabolic pathways.[2]

The use of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), significantly enhances the capabilities of NMR. Isotopic labeling increases the sensitivity and resolution of NMR experiments, enabling the detailed study of complex biological systems.[4][5] D-Glutamic acid-¹³C₅,¹⁵N, a fully isotopically labeled version of the D-enantiomer of glutamic acid, serves as a powerful probe in metabolic studies and for investigating the structure and dynamics of biomolecules. This guide provides an in-depth overview of the application of NMR spectroscopy using D-Glutamic acid-¹³C₅,¹⁵N, covering experimental protocols, data interpretation, and its role in relevant biological pathways.

Quantitative NMR Data for D-Glutamic acid-¹³C₅,¹⁵N

The following tables summarize the expected chemical shifts based on data for L-Glutamic acid from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB), as well as theoretical and observed J-coupling constants.[6]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for D-Glutamic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | 3.75 | 57.36 |

| Cβ | 2.08 | 29.73 |

| Cγ | 2.34 | 36.20 |

| Cδ | - | 184.09 |

| C' | - | 177.36 |

Note: Chemical shifts are referenced to DSS at pH 7.4. Data is adapted from BMRB entry bmse000037 for L-Glutamic acid.

Table 2: Predicted ¹⁵N Chemical Shift for D-Glutamic Acid

| Atom | ¹⁵N Chemical Shift (ppm) |

| Nα | 12.6 |

Note: Chemical shift is referenced to NH₃. Data is adapted from computational and experimental studies on L-[¹⁵N]-glutamic acid.[2]

Table 3: Selected J-Coupling Constants for Isotopically Labeled Glutamic Acid

| Coupling | Value (Hz) | Notes |

| ¹J(¹⁵N, Cα) | 5.7 | Experimental value for L-[¹⁵N]-glutamic acid.[2] |

| ¹J(Cα, Cβ) | ~35 | Typical one-bond C-C coupling. |

| ¹J(Cβ, Cγ) | ~35 | Typical one-bond C-C coupling. |

| ¹J(Cγ, Cδ) | ~55 | One-bond coupling involving a carboxyl carbon. |

| ¹J(Cα, C') | ~55 | One-bond coupling involving a carboxyl carbon. |

Key Biological Signaling and Metabolic Pathways

D-Glutamic acid, while less common than its L-enantiomer, plays crucial roles in specific biological processes, particularly in bacteria and as a substrate for certain enzymes in mammals.

Bacterial Peptidoglycan Synthesis

D-Glutamic acid is an essential component of the peptidoglycan cell wall in many bacteria, providing structural integrity and resistance to environmental stress.[7] The incorporation of D-Glutamic acid is a key step in the cytoplasmic phase of peptidoglycan synthesis. Understanding this pathway is critical for the development of novel antibiotics that target bacterial cell wall formation.[8]

D-Amino Acid Oxidase (DAAO) Pathway

In mammals, D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While D-glutamic acid is not a substrate for DAAO, this pathway is crucial for the metabolism of other D-amino acids, and understanding its mechanism is important in the context of D-amino acid metabolism and its potential role in neurological disorders.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

-

Dissolution: Dissolve 5-25 mg of D-Glutamic acid-¹³C₅,¹⁵N in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). The concentration may need to be optimized depending on the specific NMR experiment and instrument sensitivity.

-

pH Adjustment: Adjust the pH of the solution to the desired value using small aliquots of DCl or NaOD. The chemical shifts of the carboxyl and amino groups are pH-dependent.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.

NMR Data Acquisition

A variety of NMR experiments can be performed to characterize D-Glutamic acid-¹³C₅,¹⁵N. The following are key experiments for a comprehensive analysis.

1D NMR Spectra (¹H, ¹³C, ¹⁵N):

-

¹H NMR: A standard 1D proton spectrum provides information on the proton chemical shifts and ¹H-¹H coupling constants.

-

¹³C NMR: A proton-decoupled 1D carbon spectrum reveals the chemical shifts of the five carbon atoms. Due to the full ¹³C labeling, complex homonuclear ¹³C-¹³C couplings will be present in a non-decoupled spectrum.

-

¹⁵N NMR: A 1D nitrogen spectrum will show the chemical shift of the single nitrogen atom.

2D Heteronuclear Correlation Spectroscopy:

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental experiment that correlates the chemical shifts of protons with their directly attached carbons. It is highly sensitive and provides a clear fingerprint of the molecule's C-H bonds.

-

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is typically used.

-

Key Parameters:

-

¹J(C,H): Set to an average value of ~145 Hz.

-

Spectral Widths: Optimized to cover the expected ¹H and ¹³C chemical shift ranges.

-

Acquisition Time: Sufficiently long to achieve good resolution in both dimensions.

-

-

-

¹H-¹⁵N HSQC: This experiment correlates the amide proton with the ¹⁵N nucleus, providing information on the N-H bond.

-

Pulse Program: Similar to the ¹H-¹³C HSQC, but with pulses tuned to the ¹⁵N frequency.

-

Key Parameters:

-

¹J(N,H): Set to an average value of ~90 Hz.

-

-

Experiments for Determining J-Coupling Constants:

To fully characterize the coupling network in D-Glutamic acid-¹³C₅,¹⁵N, more advanced experiments are required.

-

2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for natural abundance samples, this experiment can be adapted to trace out the complete carbon skeleton by observing ¹J(C,C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to identify longer-range couplings (²J and ³J) between protons and carbons, helping to confirm assignments and provide further structural information.

-

HSQC-TOCSY (Total Correlation Spectroscopy): This experiment can be used to trace correlations from a proton to all other protons within the same spin system, which is useful for assigning the β and γ protons.

Data Processing and Analysis

-

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency domain through Fourier transformation.

-

Phasing and Baseline Correction: The spectra are phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectra are referenced to the internal standard (e.g., DSS at 0 ppm for ¹H).

-

Peak Picking and Assignment: Peaks are identified, and their chemical shifts are determined. The correlations observed in the 2D spectra are used to assign each peak to a specific atom in the molecule.

-

Coupling Constant Measurement: J-coupling constants are measured from the splitting patterns of the peaks in high-resolution 1D or 2D spectra.

Applications in Drug Development and Research

The use of D-Glutamic acid-¹³C₅,¹⁵N in NMR studies offers several advantages for drug development and fundamental research:

-

Metabolic Flux Analysis: By tracing the incorporation of the labeled atoms into various metabolites, researchers can quantify the rates of metabolic pathways in cells or organisms. This is particularly valuable for understanding disease states and the mechanism of action of drugs that target metabolism.

-

Enzyme Mechanism Studies: The labeled substrate can be used to study the kinetics and mechanism of enzymes that interact with D-glutamic acid, such as those involved in bacterial cell wall synthesis.

-

Structural Biology: D-Glutamic acid-¹³C₅,¹⁵N can be incorporated into peptides and proteins to aid in the assignment of NMR spectra and the determination of three-dimensional structures.

-

Drug Screening: NMR-based screening methods can be used to identify small molecules that bind to enzymes that utilize D-glutamic acid, providing starting points for drug discovery programs.

Conclusion

NMR spectroscopy, when combined with isotopic labeling, is a versatile and powerful tool for detailed molecular analysis. D-Glutamic acid-¹³C₅,¹⁵N provides a unique probe for investigating a range of biological processes, from bacterial metabolism to the study of biomolecular structure and function. This guide has provided a foundational overview of the key concepts, experimental considerations, and applications of NMR spectroscopy with this important isotopically labeled compound, offering a valuable resource for researchers in the life sciences and drug discovery.

References

- 1. kpwulab.com [kpwulab.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 4. The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mass Spectrometry-Based Quantification of Glutamic Acid Using D-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of using D-Glutamic acid-13C5,15N as a stable isotope-labeled internal standard for the accurate quantification of glutamic acid in biological matrices by mass spectrometry.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly when analyzing complex biological samples, variabilities in sample preparation, chromatographic separation, and ionization efficiency can lead to inaccurate results. To correct for these potential errors, a stable isotope-labeled (SIL) internal standard is often employed.[1][2] this compound is an ideal internal standard for the quantification of glutamic acid.

Key Advantages of Using this compound:

-

Chemical and Physical Similarity: The SIL internal standard is chemically identical to the analyte (endogenous glutamic acid), ensuring that it behaves similarly during sample extraction, derivatization (if any), and chromatography.[1][2]

-

Co-elution: The analyte and the internal standard will co-elute during liquid chromatography, meaning they experience the same matrix effects in the mass spectrometer's ion source.

-

Distinct Mass-to-Charge Ratio (m/z): The incorporation of heavy isotopes (¹³C and ¹⁵N) results in a distinct mass difference between the internal standard and the native analyte. This mass difference allows the mass spectrometer to differentiate and independently measure the two compounds.

-

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the method's accuracy and precision are significantly improved.[3]

The fundamental principle of quantification using a SIL internal standard is illustrated in the following diagram:

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative data for D-Glutamic acid and its stable isotope-labeled counterpart.

| Parameter | D-Glutamic Acid (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₅H₉NO₄ | ¹³C₅H₉¹⁵NO₄ |

| Monoisotopic Mass | 147.0532 u | 153.0702 u |

| Precursor Ion ([M+H]⁺) | m/z 148.1 | m/z 154.1 |

| Typical MRM Transition 1 | 148.1 -> 84.1 | 154.1 -> 89.1 |

| Typical MRM Transition 2 | 148.1 -> 56.1 | 154.1 -> 136.1 |

| Collision Energy (CE) for 148.1 -> 84.1/56.1 | ~14 V | N/A |

| Collision Energy (CE) for 154.1 -> 89.1 | N/A | ~10 V |

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Detailed Experimental Protocol: LC-MS/MS Analysis of Glutamic Acid

This protocol provides a general framework for the quantitative analysis of glutamic acid in a biological matrix (e.g., cell culture media, plasma) using this compound as an internal standard. Optimization may be required for specific applications and instrumentation.

Materials and Reagents

-

D-Glutamic acid (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Heptafluorobutyric acid (HFBA) (optional, for ion-pairing chromatography)

-

Ammonium formate (optional, for HILIC)

-

Biological matrix (e.g., plasma, cell culture media)

Sample Preparation

-

Standard and Internal Standard Stock Solutions: Prepare stock solutions of D-Glutamic acid and this compound in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions. The concentration of the internal standard working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the D-Glutamic acid working solution into the same biological matrix as the samples to be analyzed.

-

Sample Spiking: Add a known amount of the this compound internal standard working solution to all calibration standards and unknown samples.

-

Protein Precipitation: For biological samples like plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the spiked sample.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

Liquid Chromatography

Two common chromatographic approaches for the analysis of polar compounds like glutamic acid are Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent.

Method 1: HILIC

-

Column: HILIC column (e.g., BEH HILIC Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 20 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Gradient: A typical gradient would start at a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar analytes.

Method 2: Reversed-Phase with Ion-Pairing

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 3.0 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 0.05% HFBA

-

Mobile Phase B: Acetonitrile with 0.1% formic acid and 0.05% HFBA

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 5 µL

-

Gradient: A shallow gradient starting with a low percentage of mobile phase B.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 450°C

-

Gas Flow Rates: Optimize for the specific instrument.

-

-

MRM Transitions:

-

D-Glutamic Acid: Monitor transitions such as 148.1 -> 84.1 and 148.1 -> 56.1.

-

This compound: Monitor transitions such as 154.1 -> 89.1 and 154.1 -> 136.1.

-

Data Analysis

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of glutamic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of glutamic acid.

Caption: Step-by-step experimental workflow for LC-MS/MS analysis.

This technical guide provides a solid foundation for developing and implementing a robust method for the quantification of glutamic acid using this compound as an internal standard. For specific applications, further method development and validation are essential to ensure data quality and reliability.

References

Unraveling Enzyme Mechanisms: A Technical Guide to the Application of D-Glutamic Acid-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D-Glutamic acid-¹³C₅,¹⁵N as a powerful tool for elucidating enzyme mechanisms. Stable isotope labeling is a pivotal technique in modern biochemistry and drug discovery, offering unparalleled insights into reaction pathways, enzyme kinetics, and the roles of catalytic residues. By replacing natural carbon and nitrogen atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, researchers can precisely trace the metabolic fate of substrates and quantify reaction dynamics. This guide details the application of fully labeled D-Glutamic acid in studying key enzymes, presenting experimental workflows, data interpretation, and the underlying principles of this sophisticated methodology.

Principles of Stable Isotope Labeling in Enzymology

Stable isotope labeling utilizes substrates enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to probe enzymatic reactions.[1][] Unlike their more common counterparts (¹²C and ¹⁴N), these isotopes can be distinguished by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][3] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures that the signals from the labeled compound are clearly distinguishable from the natural background, providing a high signal-to-noise ratio.[]

When an enzyme metabolizes a stable isotope-labeled substrate such as D-Glutamic acid-¹³C₅,¹⁵N, the isotopic labels are incorporated into the products. By tracking the mass shift in the products using MS or observing the changes in NMR spectra, researchers can follow the transformation of the substrate, identify transient intermediates, and elucidate the reaction mechanism.[1][4]

Key Enzymes Interacting with D-Glutamic Acid

D-Glutamic acid is a crucial molecule in various biological systems, particularly in the bacterial cell wall.[5] Several enzymes specifically recognize and process this D-amino acid, making them important targets for antibacterial drug development.

Glutamate Racemase

Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate, a key component of peptidoglycan, which provides structural integrity to the bacterial cell wall.[5] This enzyme catalyzes the interconversion of L-glutamate and D-glutamate.[6] The proposed mechanism for many glutamate racemases involves a "two-base" catalytic process where two cysteine residues in the active site act as acid/base catalysts.[5][7] One cysteine abstracts the α-proton from one enantiomer of glutamate, forming a planar carbanionic intermediate, and the other cysteine donates a proton to the opposite face of the intermediate to generate the other enantiomer.[8]

The use of D-Glutamic acid-¹³C₅,¹⁵N can help verify this mechanism by tracking the isotope incorporation and exchange rates.

D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[9][10][11] While DAAO is not highly active towards acidic D-amino acids, its mechanism is a key example of how D-amino acids are metabolized.[9][10] The reaction proceeds through a ternary-complex mechanism involving the transfer of a hydride from the α-carbon of the D-amino acid to the FAD cofactor.[10][12] The resulting imino acid is then non-enzymatically hydrolyzed to the α-keto acid and ammonia.[13]

Experimental Protocols and Methodologies

The study of enzyme mechanisms using D-Glutamic acid-¹³C₅,¹⁵N typically involves a series of well-defined experimental steps, from sample preparation to data analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying an enzyme's interaction with labeled D-Glutamic acid.

Sample Preparation for Mass Spectrometry

-

Reaction Setup : Prepare a reaction mixture containing the purified enzyme, assay buffer, and any necessary cofactors.

-

Initiation : Initiate the reaction by adding a known concentration of D-Glutamic acid-¹³C₅,¹⁵N.

-

Time-Course Sampling : At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction. Quenching can be achieved by adding a strong acid (e.g., trichloroacetic acid), a strong base, or a solvent like methanol or acetonitrile to precipitate the enzyme.

-

Sample Cleanup : Centrifuge the quenched samples to remove the precipitated protein. The supernatant containing the substrate and products can then be further purified if necessary (e.g., using solid-phase extraction).

-

Derivatization (Optional) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acids may need to be derivatized to increase their volatility.

Analysis by Mass Spectrometry

Mass spectrometry is used to measure the mass-to-charge ratio of the substrate and its products. The incorporation of ¹³C and ¹⁵N results in a predictable mass shift.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a common technique for separating and identifying small molecules in a complex mixture. The reaction products are separated by liquid chromatography before being introduced into the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile or derivatized compounds. It offers excellent separation and is highly sensitive.

Sample Preparation and Analysis by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information and can be used to monitor reactions in real-time.[3]

-

Sample Preparation : A higher concentration of the enzyme and labeled substrate is typically required for NMR compared to MS. The reaction is carried out in an NMR tube with a suitable deuterated buffer.

-

Data Acquisition : A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time.[14] 2D correlation spectra (e.g., HSQC) can be used to resolve overlapping signals and assign resonances to specific atoms.

-

Data Analysis : The disappearance of substrate signals and the appearance of product signals are monitored and integrated to determine reaction rates.[3]

Data Presentation and Interpretation

Quantitative data from MS and NMR experiments are crucial for understanding the enzyme mechanism.

Mass Spectrometry Data

The primary data from an MS experiment is the mass spectrum, which shows the relative abundance of ions as a function of their mass-to-charge ratio. The use of D-Glutamic acid-¹³C₅,¹⁵N results in a distinct mass increase compared to the unlabeled molecule.

| Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |

| D-Glutamic acid | 147.13 | 153.12 | +6 |

| α-Ketoglutaric acid | 146.10 | 151.10 | +5 |

Note: The mass of α-Ketoglutaric acid, a potential product of DAAO, would have a +5 Da shift as the ¹⁵N-labeled amino group is lost.

By quantifying the peak areas of the labeled substrate and products over time, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.

Visualizing Enzymatic Pathways

Graphviz diagrams can be used to visualize the proposed catalytic mechanisms.

Glutamate Racemase Mechanism:

D-Amino Acid Oxidase (DAAO) Mechanism:

Applications in Drug Development

Understanding the mechanism of enzymes like glutamate racemase is critical for the development of novel antibiotics. By using D-Glutamic acid-¹³C₅,¹⁵N, researchers can:

-

Validate Drug Targets : Confirm the mechanism of action of essential bacterial enzymes.

-

Screen for Inhibitors : Develop high-throughput screens to identify compounds that inhibit the enzyme by monitoring the conversion of the labeled substrate to product.

-

Study Drug-Target Interactions : Investigate how inhibitors bind to the active site and affect the catalytic process.

Conclusion

D-Glutamic acid-¹³C₅,¹⁵N is an invaluable tool for the detailed investigation of enzyme mechanisms. Its application, in conjunction with powerful analytical techniques like mass spectrometry and NMR spectroscopy, provides a clear and quantitative picture of the catalytic process. This technical guide has outlined the core principles, experimental methodologies, and data interpretation required to leverage this technology effectively. For researchers in academia and the pharmaceutical industry, the use of stable isotope-labeled substrates is essential for advancing our understanding of enzymology and for the rational design of new therapeutic agents.

References

- 1. Isotope Labeling Studies-Creative Enzymes [creative-enzymes.com]

- 3. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope effects and the identification of catalytic residues in the reaction catalyzed by glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic acid/base residues of glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Metabolic Pathways: A Technical Guide to D-Glutamic Acid-¹³C₅,¹⁵N as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways and quantifying fluxes. While L-amino acids have been the primary focus of such studies, the biological significance of their D-enantiomers is increasingly recognized. D-Glutamic acid, in particular, plays crucial roles in neurotransmission, gut microbiome function, and as a component of bacterial cell walls. This technical guide provides a comprehensive overview of the application of D-Glutamic acid-¹³C₅,¹⁵N as a tracer to investigate its metabolic fate in various biological systems. By employing a dual-labeled tracer, researchers can simultaneously track the carbon and nitrogen atoms, offering a more complete picture of its metabolic transformations. This guide details experimental protocols, data interpretation, and the visualization of metabolic pathways, serving as a vital resource for scientists venturing into the study of D-amino acid metabolism.

Core Principles of Stable Isotope Tracing with D-Glutamic Acid-¹³C₅,¹⁵N

Stable isotope tracing with D-Glutamic acid-¹³C₅,¹⁵N involves introducing this labeled compound into a biological system (e.g., cell culture, animal model) and tracking the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This technique allows for:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions involving D-glutamic acid.

-

Metabolite Fate Mapping: Identifying the metabolic products derived from D-glutamic acid.

-

Pathway Elucidation: Discovering and validating metabolic pathways for D-amino acids.

The use of a tracer with five ¹³C atoms and one ¹⁵N atom provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification.

Mammalian D-Glutamic Acid Metabolism

In mammals, D-glutamic acid is not utilized in protein synthesis but is involved in specific metabolic pathways. The primary routes of its metabolism include:

-

Racemization: Conversion of D-glutamate to L-glutamate, which can then enter the general amino acid pool. This process is catalyzed by glutamate racemases, which are primarily found in bacteria but their presence and activity in mammals are still under investigation.

-

Oxidative Deamination: D-amino acid oxidase (DAO) can act on neutral D-amino acids, but its activity towards acidic D-amino acids like D-glutamate is generally low. However, D-aspartate oxidase (DDO) has been shown to oxidize D-glutamate to α-ketoglutarate.[1] This conversion allows the carbon skeleton to enter the tricarboxylic acid (TCA) cycle for energy production or biosynthesis, while the nitrogen is released as ammonia.

-

Gut Microbiome Metabolism: The gut microbiota plays a significant role in D-glutamate metabolism. Many gut bacteria possess glutamate racemases, enabling them to interconvert L- and D-glutamate.[2] Some bacteria can also utilize D-glutamate as a carbon and nitrogen source.[3]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using D-Glutamic acid-¹³C₅,¹⁵N. These should be adapted and optimized for specific experimental systems and research questions.

In Vitro Cell Culture Protocol

-

Cell Culture: Culture mammalian cells or bacterial strains in a defined medium. For mammalian cells, a DMEM or RPMI-1640 base medium lacking glutamate is recommended to maximize the incorporation of the tracer.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of D-Glutamic acid-¹³C₅,¹⁵N. The concentration should be optimized to be non-toxic and sufficient for detection. A typical starting concentration for in vitro studies is in the range of 100-500 µM.

-

Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.

-

Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

For GC-MS analysis, derivatize the dried metabolites to make them volatile. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

For LC-MS analysis, reconstitute the dried extracts in a suitable solvent, such as 50% acetonitrile.

-

In Vivo Animal Protocol

-

Animal Acclimatization: Acclimate animals (e.g., mice, rats) to the experimental conditions for at least one week.

-

Tracer Administration: Administer D-Glutamic acid-¹³C₅,¹⁵N via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage will depend on the animal model and the specific research question. A starting point for a bolus administration could be in the range of 10-50 mg/kg body weight.

-

Tissue Collection: At predetermined time points post-administration (e.g., 30 minutes, 2 hours, 6 hours, 24 hours), euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver, gut sections, plasma).

-

Sample Processing:

-

Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissues in a cold extraction solvent.

-

Centrifuge the homogenate to separate the soluble metabolites from the insoluble components.

-

-

Sample Analysis: Prepare the tissue extracts for MS or NMR analysis as described in the in vitro protocol.

Analytical Techniques

Mass Spectrometry (MS)

MS is the most common technique for analyzing stable isotope tracing experiments due to its high sensitivity and ability to resolve isotopologues (molecules that differ only in their isotopic composition).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique for a wide range of metabolites. Different chromatography columns (e.g., HILIC, reversed-phase) can be used to separate polar and non-polar compounds.

The analysis of mass isotopomer distributions (MIDs) provides information on the number of labeled atoms incorporated into each metabolite, which is crucial for flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide information on the positional labeling of isotopes within a molecule, which can be valuable for elucidating complex metabolic pathways. However, it is generally less sensitive than MS. ¹³C and ¹⁵N NMR are the primary methods used.

Data Presentation: Quantitative Analysis

The quantitative data from tracer experiments are typically presented in tables that summarize the isotopic enrichment and the calculated metabolic fluxes. The following tables provide illustrative examples of how such data can be structured.

Table 1: Isotopic Enrichment of Key Metabolites in Brain Tissue Following D-Glutamic Acid-¹³C₅,¹⁵N Administration

| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| D-Glutamic Acid | 2h | 10.5 | 2.1 | 3.4 | 5.8 | 12.3 | 65.9 | - |

| α-Ketoglutarate | 2h | 85.2 | 1.5 | 2.1 | 3.5 | 4.1 | 3.6 | - |

| L-Glutamic Acid | 2h | 92.1 | 1.8 | 2.5 | 1.9 | 1.2 | 0.5 | - |

| GABA | 2h | 95.3 | 1.2 | 1.5 | 1.1 | 0.9 | - | - |

| Aspartate | 2h | 96.8 | 1.1 | 1.0 | 0.7 | 0.4 | - | - |

Note: M+n represents the isotopologue with n heavy isotopes. The M+6 for D-Glutamic acid would represent the fully labeled tracer.

Table 2: Calculated Metabolic Fluxes in a Neuronal Cell Culture Model

| Metabolic Flux | Control Condition (nmol/mg protein/hr) | Experimental Condition (nmol/mg protein/hr) | Fold Change |

| D-Glutamate Uptake | 5.2 ± 0.6 | 8.1 ± 0.9 | 1.56 |

| D-Glutamate to α-Ketoglutarate | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.39 |

| D-Glutamate to L-Glutamate | 0.5 ± 0.1 | 0.7 ± 0.1 | 1.40 |

| α-Ketoglutarate entry into TCA cycle | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.40 |

Data are presented as mean ± standard deviation. The experimental condition could be, for example, the presence of a drug or a specific genetic modification.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in metabolic studies. The following diagrams were created using the Graphviz (DOT language).

References

A Technical Guide to the Preliminary Investigation of D-Glutamic Acid-13C5,15N in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered rare in higher organisms, are now recognized as physiologically relevant molecules with diverse functions. D-Glutamic acid, the enantiomer of the well-known neurotransmitter and metabolic hub L-Glutamic acid, is present in mammalian tissues and is implicated in various biological processes.[1] Unlike other D-amino acids, D-Glutamic acid is not a substrate for the primary D-amino acid catabolizing enzyme, D-amino acid oxidase (DAAO), suggesting unique metabolic and signaling roles.[1][2]

The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate and signaling engagement of molecules in complex biological systems.[3][4][5][6] D-Glutamic acid-13C5,15N is a stable isotope-labeled tracer containing five Carbon-13 and one Nitrogen-15 atoms, resulting in a mass shift of +6 Daltons compared to its unlabeled counterpart.[7] This distinct mass signature allows for its unambiguous detection and the tracking of its incorporation into downstream metabolites and pathways using mass spectrometry.

This technical guide provides a framework for the preliminary investigation of this compound in cell culture. It outlines detailed experimental protocols for metabolic tracing, presents potential signaling pathways for investigation, and offers a structure for quantitative data analysis.

Background: Potential Roles of D-Glutamic Acid

Metabolic Fate

In mammals, many D-amino acids are metabolized via oxidative deamination by the FAD-dependent peroxisomal enzyme D-amino acid oxidase (DAAO).[2][8] This reaction converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[9][10] However, D-Glutamic acid is a notable exception as it is not oxidized by DAAO.[1] This suggests that its metabolic pathways are distinct. In some organisms, the conversion between L- and D-glutamic acid is possible via a glutamate racemase, a pathway that could be explored in mammalian systems.[11] The primary investigation using this compound would, therefore, focus on identifying novel metabolic products or its role as a metabolic regulator.

Signaling Pathways

L-Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, with its effects primarily mediated by ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[12][13][14] The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate and either glycine or D-serine, for activation.[14][15][16] Given the structural similarity, D-Glutamic acid may act as an agonist or antagonist at the glutamate binding site of the NMDA receptor, thereby modulating its activity. Pathological activation of NMDA receptors can lead to excitotoxicity and cell death, a process implicated in neurodegenerative diseases.[13] Investigating the interaction of D-Glutamic acid with this receptor is a key area of research.

Experimental Design and Workflow

A typical stable isotope tracing experiment involves introducing the labeled compound into the cell culture medium and, after a defined period, harvesting cells and media to analyze the distribution of the isotope label in various metabolites.

References

- 1. hmdb.ca [hmdb.ca]

- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. L-Glutamic acid-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202468-31-3 [sigmaaldrich.com]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]

- 11. PathWhiz [smpdb.ca]

- 12. news-medical.net [news-medical.net]

- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of D-Glutamic Acid using D-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glutamic acid, a stereoisomer of the more common L-glutamic acid, is increasingly recognized for its significant roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. Accurate quantification of D-glutamic acid in complex biological matrices is crucial for advancing research in neuroscience, microbiology, and drug development. The stable isotope dilution method, utilizing a labeled internal standard, is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for sample loss and analytical variability.

This document provides detailed application notes and protocols for the quantification of D-glutamic acid in biological samples using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The quantification of D-glutamic acid is achieved by spiking a known amount of the stable isotope-labeled internal standard, D-Glutamic acid-¹³C₅,¹⁵N, into the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte (D-glutamic acid) but has a different mass due to the incorporation of five ¹³C atoms and one ¹⁵N atom.[1][2] Both the analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS.

Since the analyte and the internal standard exhibit nearly identical behavior during sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard.[1][2] By measuring the ratio of the MS/MS signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery and matrix effects.[3][4][5]

A critical aspect of this analysis is the chiral separation of D- and L-glutamic acid, as they are isobaric and cannot be distinguished by mass spectrometry alone. This is typically accomplished using a chiral chromatography column or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[6][7][8]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

D-Glutamic acid (analytical standard)

-

D-Glutamic acid-¹³C₅,¹⁵N (internal standard)

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Sample Preparation:

-

Protein precipitation solution (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Sample Preparation

The following is a general protocol for the extraction of D-glutamic acid from a biological matrix (e.g., plasma, cerebrospinal fluid, tissue homogenate). Optimization may be required for specific matrices.

-

Sample Aliquoting: Thaw frozen biological samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of D-Glutamic acid-¹³C₅,¹⁵N internal standard solution to each sample, calibration standard, and quality control (QC) sample. A typical final concentration might be 10 µM.[2]

-

Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

-

Filtration: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) - Chiral Separation

To resolve D- and L-glutamic acid, a chiral stationary phase (CSP) is required. A crown-ether based CSP is a suitable choice for the separation of amino acid enantiomers.[8]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: ChiroSil® SCA(-) or similar crown-ether based chiral column (e.g., 150 mm x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A gradient elution will likely be necessary to achieve optimal separation. An example gradient is as follows:

-

0-2 min: 5% B

-

2-10 min: 5% to 50% B

-

10-12 min: 50% to 95% B

-

12-14 min: Hold at 95% B

-

14.1-16 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for L-Glutamic acid and its ¹³C₅,¹⁵N-labeled internal standard are directly applicable to the D-isomers.[2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

| D-Glutamic acid | 148.1 | 84.1 | 74 | 14 |

| D-Glutamic acid-¹³C₅,¹⁵N | 154.1 | 89.1 | 80 | 10 |

-

Source Parameters (Example):

-

Gas Temperature: 300°C

-

Drying Gas Flow: 7 L/min

-

Nebulizer Pressure: 50 psi

-

Sheath Gas Temperature: 325°C

-

Sheath Gas Flow: 10 L/min

-

Capillary Voltage: 3750 V

-

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS assay for D-glutamic acid. These values are illustrative and should be established for each specific laboratory and application.

Table 1: Calibration Curve for D-Glutamic Acid

| Concentration (µM) | Analyte/IS Peak Area Ratio |

| 0.1 | 0.005 |

| 0.5 | 0.024 |

| 1 | 0.049 |

| 5 | 0.251 |

| 10 | 0.503 |

| 50 | 2.512 |

| 100 | 5.025 |

| Linearity (r²) | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LQC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 25 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| LQC | 85 - 115% | 85 - 115% |

| HQC | 85 - 115% | 85 - 115% |

Visualizations

Caption: Experimental workflow for the quantification of D-Glutamic acid.

Caption: Logic of internal standard-based quantification.

Conclusion

The use of D-Glutamic acid-¹³C₅,¹⁵N as an internal standard provides a robust and reliable method for the accurate quantification of D-glutamic acid in complex biological matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, including appropriate chiral separation and method validation, will ensure high-quality, reproducible data for a wide range of research applications.

References

- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biotage.com [biotage.com]

- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for D-Glutamic acid-13C5,15N in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, offers a powerful approach to understanding physiological and pathological states. Accurate quantification of these metabolites is paramount for biomarker discovery, pathway analysis, and drug development. D-amino acids, once thought to be exclusive to bacteria, are now recognized as having significant roles in mammals, including neurotransmission and regulation of physiological processes.

D-Glutamic acid, in particular, has been implicated in various neurological functions and is a key component of bacterial peptidoglycan. Its accurate quantification in biological matrices is crucial for understanding its roles in health and disease. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and analysis.

This document provides detailed application notes and protocols for the use of D-Glutamic acid-13C5,15N as an internal standard for the precise and accurate quantification of D-Glutamic acid in metabolomics sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application of this compound in Metabolomics

This compound serves as an ideal internal standard for the quantitative analysis of D-Glutamic acid in various biological samples. Its key applications include:

-

Accurate Quantification: As a stable isotope-labeled analog, it co-elutes with the unlabeled D-Glutamic acid during chromatography and exhibits identical ionization efficiency in the mass spectrometer. This allows for precise correction of matrix effects and variations in sample recovery, leading to highly accurate quantification.

-

Method Validation: It is essential for validating analytical methods by assessing parameters such as accuracy, precision, and linearity.

-

Clinical Research: Enables the investigation of the role of D-Glutamic acid in neurological disorders, infectious diseases, and other pathological conditions.

-

Drug Development: Can be used in pharmacokinetic and pharmacodynamic studies of drugs that target amino acid metabolism or bacterial cell wall synthesis.

-

Food Science: Useful for the analysis of D-amino acid content in food products, which can be an indicator of fermentation processes or bacterial contamination.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. The following are detailed protocols for plasma/serum, tissue, and cell culture samples.